Product packaging for 2,5-Dichlorothiazolo[4,5-b]pyridine(Cat. No.:CAS No. 2567498-97-7)

2,5-Dichlorothiazolo[4,5-b]pyridine

Cat. No.: B2383992
CAS No.: 2567498-97-7
M. Wt: 205.06
InChI Key: QKGJCISXIIQQIU-UHFFFAOYSA-N
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Description

2,5-Dichlorothiazolo[4,5-b]pyridine (CAS 2567498-97-7) is a versatile halogenated heterocyclic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. With the molecular formula C 6 H 2 Cl 2 N 2 S and a molecular weight of 205.06 g/mol, this compound features a fused bicyclic system containing thiazole and pyridine rings . The presence of two reactive chlorine atoms at the 2- and 5- positions makes it an excellent precursor for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to develop a diverse array of novel derivatives. This scaffold is of significant interest in the development of biologically active molecules. Structurally related thiazolo[5,4-b]pyridine analogues have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a crucial therapeutic target in oncology . In particular, such inhibitors have demonstrated potent PI3Kα inhibitory activity with IC 50 values in the low nanomolar range (e.g., 3.6 nM) . The thiazolopyridine core is recognized as a privileged structure in medicinal chemistry due to its ability to improve interactions with protein targets and modulate the physicochemical properties of drug candidates . Our product is supplied as a high-purity solid, stored and shipped under an inert atmosphere at 2-8°C to ensure stability . This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Cl2N2S B2383992 2,5-Dichlorothiazolo[4,5-b]pyridine CAS No. 2567498-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-[1,3]thiazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGJCISXIIQQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dichlorothiazolo 4,5 B Pyridine and Its Analogs

De Novo Synthesis Strategies for the Thiazolo[4,5-b]pyridine (B1357651) Ring System

The formation of the thiazolo[4,5-b]pyridine core can be achieved through several strategic approaches, primarily involving the annulation of either the pyridine (B92270) or the thiazole (B1198619) ring onto a pre-existing heterocyclic moiety.

Annulation of the Pyridine Ring to a Thiazole Moiety

A prevalent strategy for constructing the thiazolo[4,5-b]pyridine system involves building the pyridine ring onto a pre-functionalized thiazole. dmed.org.uaosi.lv This approach often utilizes aminothiazole derivatives as key starting materials.

One documented method involves the three-component condensation of a 2-aminothiazole (B372263) derivative, an appropriate aldehyde, and Meldrum's acid. dmed.org.ua This reaction, facilitated by a slight excess of sodium acetate (B1210297) and a catalytic amount of N-methylmorpholine, leads to the formation of 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones. dmed.org.ua

Another approach is the Thorpe-Ziegler type cyclization. In a solid-phase synthesis, a supported cyanocarbonimidodithioate reacts with an α-halo ketone to yield a thiazole resin. This intermediate is then transformed into the desired thiazolo[4,5-b]pyridine resin via the Friedländer protocol, often under microwave irradiation. researchgate.netnih.gov

The following table summarizes a representative reaction for this synthetic strategy:

Starting MaterialsReagents and ConditionsProductReference
2-Aminothiazole derivative, Aldehyde, Meldrum's acidAcONa, N-methylmorpholine6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-one dmed.org.ua

Annulation of the Thiazole Ring to a Pyridine Moiety

Conversely, the thiazole ring can be constructed onto a functionalized pyridine precursor. dmed.org.ua This strategy often starts with aminopyridine or pyridinethione derivatives.

A common method involves the reaction of 2-aminopyridine (B139424) with ammonium (B1175870) thiocyanate (B1210189) in the presence of bromine in glacial acetic acid to yield 2-aminothiazolo[4,5-b]pyridine. dmed.org.ua Another example is the cyclization of 1-(6-methoxypyridin-2-yl)thiourea (B572043) in the presence of lithium bromide and bromine in acetic acid to afford 5-methoxythiazolo[4,5-b]pyridine. dmed.org.ua

Furthermore, 2-aminopyridine-3-thiol (B8597) is a versatile precursor. It can be reacted with various electrophiles to construct the fused thiazole ring. For instance, its reaction with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles yields the corresponding thiazolo[4,5-b]pyridine derivative. dmed.org.ua

A summary of a key reaction in this category is presented below:

Starting MaterialReagents and ConditionsProductReference
2-Aminopyridine(NH4)SCN, Br2, AcOH2-Aminothiazolo[4,5-b]pyridine dmed.org.ua

Multicomponent Reaction Approaches to the Core Scaffold

Multicomponent reactions (MCRs) offer an efficient pathway to the thiazolo[4,5-b]pyridine scaffold by combining three or more starting materials in a one-pot synthesis. dmed.org.ua

One such example is the zinc chloride-promoted three-component condensation of a mercaptonitrile potassium salt, an α-bromo ketone, and another ketone to produce 5,6,7-trisubstituted thiazolo[4,5-b]pyridines. dmed.org.ua Another MCR involves the reaction of 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines, catalyzed by a heterogeneous copper catalyst, to generate 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua

These MCR approaches provide a rapid and diverse route to a wide range of substituted thiazolo[4,5-b]pyridine derivatives.

Introduction of Halogen Substituents onto the Thiazolo[4,5-b]pyridine System

Once the core thiazolo[4,5-b]pyridine ring system is established, the introduction of halogen atoms, particularly chlorine, is a crucial step in the synthesis of compounds like 2,5-dichlorothiazolo[4,5-b]pyridine.

Direct Halogenation Methods

Direct electrophilic halogenation of the thiazolo[4,5-b]pyridine ring can be challenging due to the electron-deficient nature of the pyridine ring. chemrxiv.org However, methods have been developed to achieve this transformation. For the related thiazolo[5,4-d]thiazole (B1587360) system, direct chlorination and bromination have been successfully demonstrated, leading to mono- and dihalogenated products. udayton.eduresearchgate.net Theoretical studies on this system suggest that the introduction of one halogen atom can slightly enhance the reactivity towards further halogenation. udayton.eduresearchgate.net The favored mechanism is proposed to be direct C-halogenation. researchgate.net

Strategies for Regioselective Dichlorination

Achieving regioselective dichlorination to produce this compound requires careful control of the reaction conditions and starting materials. Often, this is accomplished through a multi-step synthesis rather than direct dichlorination of the parent heterocycle.

A plausible synthetic route, based on analogous preparations of dichlorinated pyridines, could involve the use of a pre-functionalized pyridine ring. google.com For instance, starting with a pyridine derivative already bearing a substituent that can be converted to a chloro group at the 5-position, followed by the annulation of the thiazole ring and subsequent chlorination at the 2-position, or vice versa. The synthesis of 2,5-dichloropyridine (B42133) itself can be achieved from maleic diester through condensation with nitromethane, hydrogenation, cyclization, and subsequent chlorination. google.com This highlights the importance of building block synthesis in achieving the desired substitution pattern on the final heterocyclic system.

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that have been successfully applied to the synthesis of thiazolo[4,5-b]pyridine derivatives, often leading to improved yields, reduced reaction times, and more environmentally friendly processes.

Solid-Phase Synthesis Protocols

Another solid-phase synthesis approach utilizes a Merrifield resin and involves the reaction with dipotassium (B57713) cyanodithioimidocarbonate to form a solid-supported cyanocarbonimidodithioate. acs.org This intermediate is then reacted with α-bromoacetophenones to build the thiazole ring. acs.org

Microwave-Assisted Synthesis

Microwave irradiation has been effectively employed to accelerate the synthesis of thiazolo[4,5-b]pyridines. For instance, the Friedländer annulation step in the solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines can be significantly expedited using microwave heating. acs.orgnih.govresearchgate.net In one example, the use of microwave irradiation in the presence of AlCl3 for the Friedländer reaction gave a 91% yield of the thiazolo[4,5-b]pyridine product in just 15 minutes, compared to an 85% yield obtained under conventional heating. acs.org

Microwave-assisted synthesis has also been utilized in the preparation of various other heterocyclic compounds, including pyrimidine (B1678525) and imidazo[1,5-a]pyridine (B1214698) derivatives, demonstrating its broad applicability in reducing reaction times from hours to minutes and often improving yields. nih.govmdpi.comeurekaselect.comresearchgate.netresearchgate.net

Catalytic Approaches (e.g., Lewis Acid Catalysis, Transition Metal Catalysis)

Catalysis plays a crucial role in the efficient synthesis of thiazolo[4,5-b]pyridines and their analogs.

Lewis Acid Catalysis: Lewis acids, such as aluminum chloride (AlCl3), have been shown to be effective catalysts in the Friedländer reaction for the formation of the pyridine ring in thiazolo[4,5-b]pyridine systems. acs.org The use of AlCl3 under microwave irradiation provided the best results in one study, highlighting the synergistic effect of catalysis and microwave assistance. acs.org

Transition Metal Catalysis: Transition metal catalysts are instrumental in various C-C and C-N bond-forming reactions essential for the synthesis and functionalization of thiazolo[4,5-b]pyridines. For example, Suzuki cross-coupling reactions, catalyzed by palladium complexes like Pd(dppf)Cl2, have been used to couple boronic acid esters with halogenated thiazolo[5,4-b]pyridine (B1319707) scaffolds. nih.govnih.gov This approach has been successful in preparing a series of novel thiazolo[5,4-b]pyridine derivatives. nih.gov

Furthermore, multicomponent reactions catalyzed by various systems, including Fe3O4@Cs-MP, have been developed for the synthesis of related heterocyclic structures like tetrahydrodipyrazolopyridines, showcasing the potential of magnetic nanocatalysts in facilitating complex transformations. nih.gov

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being incorporated into the synthesis of heterocyclic compounds. The use of environmentally benign solvents, catalysts, and energy sources is a key focus. In the context of thiazolo[4,5-b]pyridine synthesis, the use of microwave irradiation represents a step towards greener chemistry by reducing reaction times and energy consumption. acs.orgnih.govresearchgate.net

The development of catalytic systems that are efficient, reusable, and operate under mild conditions is another important aspect. For example, the use of magnesium oxide as a green, low-cost, and mild heterogeneous base catalyst has been reported for the synthesis of some thiazolo[4,5-b]pyridine derivatives. dmed.org.ua The use of water as a solvent in multicomponent reactions and the development of solvent-free reaction conditions are also significant green chemistry approaches. mdpi.com

Preparation of Substituted Thiazolo[4,5-b]pyridine Derivatives

The functionalization of the core thiazolo[4,5-b]pyridine structure is crucial for developing analogs with diverse properties.

Functionalization of the Thiazole Ring

The thiazole ring of the thiazolo[4,5-b]pyridine system offers several positions for functionalization. A versatile method involves the use of a sulfone moiety as a reactive tag on the thiazole ring. rsc.org This sulfone group can be displaced through various reactions, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, allowing for the introduction of a wide range of substituents. rsc.org

Another approach involves the synthesis of 2,3-dihydro acs.orgdmed.org.uathiazolo[4,5-b]pyridines, where the thiazole ring is reduced. beilstein-journals.org This reduction can be achieved using borohydride (B1222165) reagents, which selectively activate the thiazole moiety. beilstein-journals.org The resulting dihydro derivatives can then be further modified.

The synthesis of novel 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-ones has been achieved through the interaction of 3-aryl-4-iminothiazolidine-2-ones with ethyl acetoacetate. nuph.edu.ua The resulting hydroxy group at position 5 can then be acylated to introduce further diversity. nuph.edu.ua

The following table summarizes some of the key synthetic strategies for the functionalization of the thiazolo[4,5-b]pyridine core:

Starting Material Reagents and Conditions Product Reference(s)
Solid-supported cyanocarbonimidodithioate1. α-halo ketones2. Friedländer protocol (microwave)3. mCPBA4. Amines2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines acs.org, nih.gov
3-amino-5-bromo-2-chloropyridine1. KSCN2. Boc protection3. Suzuki coupling with 2-methyl-5-nitrophenylboronic acid pinacol (B44631) esterSubstituted thiazolo[5,4-b]pyridine derivatives nih.gov
3-aryl-4-iminothiazolidine-2-onesEthyl acetoacetate3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-ones nuph.edu.ua
Thiazolo[4,5-b]pyridinesBorohydride reagents2,3-dihydro acs.orgdmed.org.uathiazolo[4,5-b]pyridines beilstein-journals.org

Functionalization of the Pyridine Ring

The pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C5 position. The presence of the electron-withdrawing nitrogen atom in the pyridine ring, along with the chloro substituent, facilitates attack by nucleophiles. youtube.comyoutube.com This reactivity allows for the selective introduction of various functional groups, which is a key strategy in medicinal chemistry for developing new therapeutic agents. mdpi.com

The SNAr mechanism typically involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, chloride). nih.govvaia.com The stability of this intermediate is crucial, and the electron-withdrawing nature of the thiazole ring fused to the pyridine core contributes to this stability. Pyridine and its derivatives preferentially undergo nucleophilic substitution at the 2- and 4- (or α and γ) positions because the negative charge of the intermediate can be delocalized onto the ring nitrogen atom. youtube.comvaia.com In the context of the thiazolo[4,5-b]pyridine system, the C5 position is analogous to the 4-position of pyridine.

Research has demonstrated that the chloro group at the C5 position can be displaced by various nucleophiles. For instance, in related 2-chloropyridine (B119429) systems, amines are effective nucleophiles for this type of substitution, often requiring heat to proceed. youtube.com This substitution pattern is critical in the synthesis of complex molecules, as seen in the total synthesis of (+)-floyocidin B, where the 4,5-regioselective functionalization of 2-chloropyridines was a key strategic step. mdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution on Chloro-Substituted Pyridine Rings
Starting MaterialNucleophileConditionsProductReference
2-ChloropyridineAmineHeat2-Aminopyridine derivative youtube.com
4-ChloropyridineMethoxide ionNot specified4-Methoxypyridine vaia.com
2,4-DichloroquinazolineAnilines, Benzylamines, Aliphatic aminesVarious (e.g., ethanol, reflux)2-Chloro-4-aminoquinazoline derivatives mdpi.com
2-Chloro-4,5-dibromopyridineVariousNot specifiedOrthogonally functionalized pyridine derivatives mdpi.com

Synthesis of Dihydro and Other Reduced Forms

The synthesis of dihydro and other reduced forms of the thiazolo[4,5-b]pyridine scaffold introduces structural flexibility and three-dimensionality, which can be crucial for biological activity. These reductions typically target the C=N double bond within the pyridine ring system.

A notable method for the reduction of the beilstein-journals.orgnih.govthiazolo[4,5-b]pyridine core involves the use of ammonia (B1221849) borane (B79455) (H₃NBH₃). beilstein-journals.org While this reaction can be sluggish and produce multiple products at elevated temperatures, its efficiency can be significantly improved. beilstein-journals.org The use of tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, as a nonmetallic catalyst has been shown to activate ammonia borane, facilitating the reductive hydrogenation of the C=N bond to yield 2,3-dihydro beilstein-journals.orgnih.govthiazolo[4,5-b]pyridines. beilstein-journals.org This optimized, borane-mediated reduction provides a pathway to these reduced scaffolds. beilstein-journals.org For example, treating a 6-bromo beilstein-journals.orgnih.govthiazolo[4,5-b]pyridine with ammonia borane in the presence of catalytic B(C₆F₅)₃ led to the formation of aminoborane (B14716983) intermediates, which could then be cleaved with formic acid to yield the desired 2,3-dihydrothiazolo[4,5-b]pyridine product. beilstein-journals.org

Another powerful reducing agent, samarium diiodide (SmI₂), has been used for the rapid reduction of pyridine and its derivatives to piperidines, often in the presence of water. clockss.org This method has been applied to various substituted pyridines, including those with chloro, amino, and cyano groups, although elimination of these substituents can sometimes occur. clockss.org While not specifically detailed for this compound, the general applicability to pyridine derivatives suggests its potential utility for creating fully or partially reduced thiazolo[4,5-b]pyridine systems.

Table 2: Synthesis of Reduced Thiazolo[4,5-b]pyridine Analogs
Starting MaterialReagents and ConditionsProductYieldReference
6-bromo-5-(2-tolyl)- beilstein-journals.orgnih.govthiazolo[4,5-b]pyridine1. NH₃BH₃, cat. B(C₆F₅)₃, Toluene, 45 °C 2. Formic acid6-bromo-5-(2-tolyl)-2,3-dihydrothiazolo[4,5-b]pyridine54% (combined) beilstein-journals.org
PyridineSmI₂ (6 mol eq.), H₂O, THF, rtPiperidineExcellent clockss.org
MethylpyridinesSmI₂-H₂O systemMethylpiperidinesHigh clockss.org

Reactivity and Reaction Mechanisms of 2,5 Dichlorothiazolo 4,5 B Pyridine

Nucleophilic Aromatic Substitution Reactions on the Dichlorinated Scaffold

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of the 2,5-Dichlorothiazolo[4,5-b]pyridine core. This reaction involves the displacement of one of the chlorine atoms by a nucleophile. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring and the fused thiazole (B1198619) ring activates the scaffold towards nucleophilic attack. wikipedia.orgbyjus.com

The chlorine atoms at the 2 and 5 positions of the thiazolo[4,5-b]pyridine (B1357651) ring system serve as good leaving groups in nucleophilic aromatic substitution reactions. wikipedia.org Various nucleophiles, including amines, can displace these halogen atoms to form new carbon-nucleophile bonds. youtube.comnih.gov For instance, the reaction with amines leads to the formation of amino-substituted thiazolo[4,5-b]pyridines, a class of compounds with potential biological activities. nih.gov

The general scheme for the displacement of a halogen atom is as follows:

Chemical reaction showing a nucleophile attacking a dichlorinated thiazolopyridine, displacing a chlorine atom.

Scheme 1: General representation of nucleophilic aromatic substitution on this compound.

In the case of this compound, the two chlorine atoms are not equally reactive towards nucleophilic attack. The regioselectivity of the substitution is influenced by the electronic properties of the fused ring system. The pyridine nitrogen atom exerts a strong electron-withdrawing effect, particularly at the ortho (C2) and para (C5) positions, making these sites more electrophilic and thus more susceptible to nucleophilic attack. nih.govvaia.comyoutube.com

Computational studies and experimental evidence on related dichlorinated heteroaromatic systems, such as 2,4-dichloropyrimidines, suggest that the position of nucleophilic attack can be sensitive to the nature of the nucleophile and the reaction conditions. wuxiapptec.comnih.gov While a comprehensive study on the regioselectivity of this compound is not extensively documented in the provided search results, the principles governing related systems can be extrapolated. The relative stability of the Meisenheimer intermediate formed upon nucleophilic attack at each position plays a crucial role in determining the preferred site of substitution. wikipedia.org The intermediate that allows for better delocalization of the negative charge, often involving the heteroatoms, will be more stable and its formation will be kinetically favored. vaia.com

Table showing regioselectivity of nucleophilic attack on dichlorinated heterocycles.

Table 1: Factors influencing regioselectivity in nucleophilic attack on dichlorinated heterocycles.

The generally accepted mechanism for nucleophilic aromatic substitution is the SNAr mechanism, which proceeds via an addition-elimination pathway. wikipedia.orgbyjus.com This two-step process involves the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov In the second step, the leaving group (in this case, a chloride ion) is eliminated, and the aromaticity of the ring is restored. youtube.com

The presence of electron-withdrawing groups, such as the ring nitrogen and the fused thiazole, is crucial for stabilizing the Meisenheimer intermediate and facilitating the reaction. wikipedia.orgbyjus.com While the two-step mechanism is widely accepted, recent studies on other aromatic systems have suggested that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step. nih.govnih.gov However, for highly activated systems like dichlorothiazolopyridines, the stepwise mechanism featuring a distinct Meisenheimer intermediate is generally considered the predominant pathway. nih.gov

Table outlining the steps of the SNAr mechanism.

Table 2: Steps in the SNAr Mechanism.

Electrophilic Substitution Reactions on the Fused System

Electrophilic aromatic substitution on the this compound scaffold is significantly more challenging compared to nucleophilic substitution.

Reactivity of N-Oxide Derivatives in Electrophilic Substitution

The formation of a pyridine N-oxide significantly alters the reactivity of the pyridine ring towards electrophilic substitution. bhu.ac.inquimicaorganica.org The N-oxide group acts as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions of the pyridine ring, thereby activating these positions for electrophilic attack. bhu.ac.inyoutube.com This is a synthetically useful strategy to introduce electrophiles at these positions, which would otherwise be challenging in the parent pyridine. bhu.ac.inquimicaorganica.org

For instance, the nitration of pyridine N-oxide with a mixture of sulfuric acid and fuming nitric acid yields the 4-nitro derivative. bhu.ac.in The oxygen atom of the N-oxide can then be removed through deoxygenation, for example, with phosphorus oxychloride, to yield the 4-substituted pyridine. bhu.ac.inwikipedia.org This two-step process allows for regioselective functionalization that is not directly achievable with pyridine itself. bhu.ac.in

While specific studies on the electrophilic substitution of this compound N-oxide are not extensively detailed in the provided results, the general principles of pyridine N-oxide chemistry suggest that the N-oxide of this compound would also exhibit enhanced reactivity at the positions corresponding to the 4- and 6-positions of the pyridine ring, provided they are not sterically hindered. bhu.ac.inscripps.edu The presence of the fused thiazole ring and the chloro substituents would influence the precise regioselectivity of such reactions.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to pyridine-containing compounds. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of biaryl compounds and other substituted heterocycles. researchgate.netrsc.org In the context of dihalogenated N-heteroarenes, the reactivity of the halogen atoms is often influenced by their position relative to the nitrogen atom. nih.gov

For 2,5-dichloropyridines, cross-coupling reactions typically occur preferentially at the C2-position. nih.gov However, studies have shown that selectivity can be controlled. For example, under ligand-free "Jeffery" conditions, unprecedented C5-selectivity has been achieved in the Suzuki coupling of 2,5-dichloropyridine (B42133). nih.gov This suggests that for this compound, selective cross-coupling at either the C2 or C5 position could be achievable by carefully selecting the reaction conditions, such as the catalyst, ligand, and base. nih.govnih.gov

The Suzuki-Miyaura reaction of various halogenated pyrimidines with aryl and heteroaryl boronic acids has been shown to be efficient under microwave irradiation, leading to C4-substituted pyrimidines in good yields. mdpi.com While this applies to a different heterocyclic system, it highlights the utility of microwave assistance in accelerating these coupling reactions. acs.org The use of potassium organotrifluoroborate salts as coupling partners in Suzuki reactions of 2-halo-deazapurines has also been reported to give good to excellent yields of the C-2 substituted products. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Dichlorinated Heterocycles

SubstrateCoupling PartnerCatalyst/ConditionsMajor ProductReference
2,5-DichloropyridineArylboronic acidLigand-free "Jeffery" conditionsC5-coupled product nih.gov
2,4-DichloropyrimidinesAryl/Heteroaryl boronic acidsPd catalyst, microwave irradiationC4-substituted pyrimidines mdpi.com
2-Halo-deazapurinesPotassium organotrifluoroborate saltsPd catalystC2-substituted products researchgate.net

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds. nih.govbeilstein-journals.org Palladium-catalyzed C-H arylation allows for the formation of C-C bonds without the need for pre-functionalized starting materials. nih.govresearchgate.net

For pyridine derivatives, directing groups are often employed to achieve regioselective C-H activation. beilstein-journals.orgnih.gov However, recent advances have focused on directing-group-free methods. nih.gov One approach involves the temporary conversion of pyridines into more electron-rich intermediates to facilitate electrophilic functionalization. nih.gov

In the context of thiazoles, palladium catalysts have been used for the direct C-H arylation at the C2 and C5 positions, with the regioselectivity being controlled by the choice of ligand and base. nih.gov This suggests that direct C-H functionalization of the thiazole moiety within the this compound framework could be a viable strategy for introducing further substituents. The electronic properties of the fused pyridine ring would likely influence the reactivity and regioselectivity of such transformations.

Oxidation Reactions

Oxidation reactions of thiazolo[4,5-b]pyridines can occur at either the sulfur atom of the thiazole ring or the nitrogen atom of the pyridine ring.

The sulfur atom in the thiazole ring can be oxidized to a sulfone. researchgate.net This transformation is a key step in some synthetic routes, for example, in the solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives, where the resulting sulfone is subsequently displaced by a nucleophile. researchgate.netresearchgate.net This oxidation significantly activates the carbon atom attached to the sulfur for nucleophilic attack.

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. arkat-usa.org This is typically achieved using oxidizing agents such as peracids, like meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. bhu.ac.inwikipedia.orgarkat-usa.org The formation of the N-oxide is a crucial transformation as it modifies the electronic properties of the pyridine ring, making it more susceptible to certain reactions. bhu.ac.inscripps.edu For example, N-oxidation facilitates electrophilic substitution at the 4-position of the pyridine ring. bhu.ac.inquimicaorganica.org It has also been reported that N-oxidation can be achieved using m-CPBA in the presence of an acid like HCl in a solvent system like DMF/MeOH. arkat-usa.org

Reduction Reactions

Reduction reactions of this compound can be directed towards either the halogen atoms or the heterocyclic rings, depending on the choice of reducing agents and reaction conditions.

The selective reduction of one or both chlorine atoms in this compound is a key transformation for introducing further diversity. While specific studies on the dehalogenation of this exact compound are not extensively documented, the reactivity can be inferred from studies on related chloropyridines.

Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. For instance, various halogenated pyridines, including 2-chloropyridine (B119429) and 2,5-dibromopyridine, undergo catalytic reduction under DOW-phenol conditions, where copper(I) benzoate (B1203000) plays a crucial role. researchgate.net In this process, both reduction (dehalogenation) and substitution of the halogen can occur. researchgate.net Rhodium nanoparticles have also been shown to catalyze the dehalogenation of chlorobenzene (B131634) and other chloroarenes under hydrogen atmosphere. researchgate.net

Reductive dehalogenation can also be achieved using other methods. An operationally simple, tin-free system using a visible-light-activated photoredox catalyst like Ru(bpy)₃Cl₂ in the presence of a hydrogen atom donor can reduce activated C-X bonds with good functional-group tolerance. organic-chemistry.org Furthermore, anaerobic microorganisms have been shown to reductively dehalogenate dichloroanilines in pond sediment, suggesting potential for bioremediation approaches. nih.govnih.gov

The general mechanism for reductive dehalogenation can involve either hydrogenolysis, where the halogen is replaced by a hydrogen atom, or reductive elimination. youtube.com In hydrogenolysis, two electrons and a proton source are required to replace the halogen with hydrogen. youtube.com

Table 1: Examples of Reagents for Reductive Dehalogenation of Halogenated Pyridines

Reagent/SystemSubstrate ExampleProduct ExampleReference
Copper(I) benzoate2-ChloropyridinePyridine researchgate.net
Rhodium nanoparticles / H₂ChlorobenzeneBenzene researchgate.net
Ru(bpy)₃Cl₂ / iPr₂NEt / HCO₂HActivated Alkyl HalidesReduced Alkyls organic-chemistry.org
Anaerobic microorganisms3,4-Dichloroaniline3-Chloroaniline nih.govnih.gov

The hydrogenation of the thiazolo[4,5-b]pyridine core can lead to the formation of 2,3-dihydrothiazolo[4,5-b]pyridines, which are of interest as they can exhibit significant biological activity.

A notable method for the selective reduction of the thiazole moiety in researchgate.netbeilstein-journals.orgthiazolo[4,5-b]pyridines involves a BH₃-mediated reduction. beilstein-journals.org This reaction can be optimized using tris(pentafluorophenyl)borane (B72294) as a strong Lewis acid to activate ammonia (B1221849) borane (B79455) for the reductive hydrogenation of the C=N bond within the thiazole ring. beilstein-journals.org This approach allows for the late-stage reduction of the heterocyclic system, providing access to the corresponding 2,3-dihydro derivatives. beilstein-journals.org

Catalytic hydrogenation using metal catalysts such as palladium, platinum, or nickel is a well-established method for the reduction of alkenes and aromatic systems. youtube.comyoutube.comyoutube.com While the complete hydrogenation of the pyridine ring in thiazolo[4,5-b]pyridine is not as commonly reported as the selective reduction of the thiazole part, it is a potential reaction pathway under more forcing conditions. The hydrogenation of pyridines generally requires a catalyst and a hydrogen source, and the reaction is typically exothermic. youtube.com The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the substrate and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. youtube.com

Table 2: Conditions for the Reduction of the Thiazole Ring in Thiazolo[4,5-b]pyridines

Starting MaterialReagent/SystemProductReference
Substituted researchgate.netbeilstein-journals.orgthiazolo[4,5-b]pyridinesBH₃ / B(C₆F₅)₃2,3-Dihydro researchgate.netbeilstein-journals.orgthiazolo[4,5-b]pyridines beilstein-journals.org
Substituted researchgate.netbeilstein-journals.orgthiazolo[4,5-b]pyridinesAmmonia borane2,3-Dihydro researchgate.netbeilstein-journals.orgthiazolo[4,5-b]pyridines beilstein-journals.org

Other Important Functionalization Reactions

Beyond reduction, this compound can undergo a range of functionalization reactions, including alkylation, acylation, and condensation reactions, to generate a diverse library of derivatives.

The pyridine nitrogen and the carbon atoms of the heterocyclic core of thiazolo[4,5-b]pyridines can be targeted for alkylation and acylation reactions. The presence of the electron-withdrawing chlorine atoms can influence the reactivity and regioselectivity of these transformations.

While specific examples for this compound are scarce, related systems provide insight into its potential reactivity. For instance, the synthesis of various thiazolo[4,5-b]pyridines has been achieved through multi-step sequences that involve acylation reactions. dmed.org.ua In the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, reactions are often carried out in pyridine, which acts as both a solvent and a base, highlighting its role in facilitating such transformations. nih.gov For example, the reaction of hydrazinyl derivatives with benzoyl chloride in refluxing pyridine leads to the formation of acylated products. nih.gov

The synthesis of thiazolo[5,4-b]pyridine (B1319707) analogues, a regioisomer of the target compound, has been reported through a multi-step route starting from 2,4-dichloro-3-nitropyridine. nih.gov This synthesis involves nucleophilic substitution with morpholine, demonstrating the reactivity of the chloropyridine core towards nucleophiles. nih.gov

The thiazolo[4,5-b]pyridine scaffold can participate in condensation reactions, particularly the Knoevenagel condensation, to form new carbon-carbon bonds and build more complex molecular architectures.

The Knoevenagel condensation has been employed in the synthesis of 5-amino-7-(het)aryl-3-(benzothiazol-2-yl)-2-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles. dmed.org.ua This multi-component reaction proceeds through the initial Knoevenagel condensation of a thiazolidinone with an aldehyde, followed by a Michael addition. dmed.org.ua

Another synthetic route to thiazolo[4,5-b]pyridines involves a one-pot Michael addition and cyclo-elimination cascade. dmed.org.ua This process starts with a Knoevenagel reaction of 3-benzyl-4-thiazolidine-2-thione with aromatic aldehydes to generate an α,β-unsaturated ketone intermediate. dmed.org.ua This intermediate then undergoes a Michael addition with a carbanion, followed by intramolecular cyclization and elimination to afford the final thiazolo[4,5-b]pyridine product. dmed.org.ua These examples underscore the utility of the Knoevenagel condensation and related reactions in the construction and functionalization of the thiazolo[4,5-b]pyridine ring system.

Structure Activity Relationship Sar Studies for Thiazolo 4,5 B Pyridine Derivatives Non Clinical Focus

Elucidation of Structural Features Influencing Biological Activities

The biological activity of thiazolo[4,5-b]pyridine (B1357651) derivatives is intricately linked to the nature and position of various substituents on the bicyclic core. Modifications at positions 2, 3, 5, 6, and 7 have been extensively explored to understand their impact on different biological targets. researchgate.netresearchgate.net

The core scaffold of thiazolo[4,5-b]pyridine itself is a key determinant of its biological activity, with the nitrogen atom in the pyridine (B92270) ring and the sulfur and nitrogen atoms in the thiazole (B1198619) ring playing crucial roles in molecular interactions. nih.gov For instance, the nitrogen at position 4 of the thiazolo[5,4-b]pyridine (B1319707) isomer is a known hinge-binding motif for PI3K kinase inhibitors. nih.gov

The planarity of the fused ring system allows for significant π–π stacking interactions with aromatic residues in protein binding sites. The presence of heteroatoms also provides sites for hydrogen bonding, which can be critical for ligand-receptor recognition and binding affinity.

Impact of Substituent Variations on Chemical Modalities

The introduction of different functional groups at various positions of the thiazolo[4,5-b]pyridine ring system dramatically influences its electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.

Substitutions at the C2 and C5 positions are particularly noteworthy. The presence of chlorine atoms at the C2 and C5 positions, as in 2,5-Dichlorothiazolo[4,5-b]pyridine , is expected to have a profound effect. The chloro groups are strongly electron-withdrawing, which can significantly alter the electron density of the entire ring system. This can influence the pKa of the molecule and its ability to participate in hydrogen bonding and other electronic interactions.

Furthermore, the lipophilicity of the molecule is increased by the presence of two chlorine atoms. This can enhance its ability to cross biological membranes, a critical factor for reaching intracellular targets. However, excessive lipophilicity can also lead to non-specific binding and reduced solubility.

The following table summarizes the observed impact of various substituents on the biological activities of thiazolo[4,5-b]pyridine analogs, based on findings from related compounds.

Position of SubstitutionSubstituent TypeObserved Impact on Biological Activity
C2 Phenyl groupCan enhance fluorescence properties. nih.gov
3-(trifluoromethyl)phenylModerate c-KIT inhibitory activity.
N3 Alkyl groupsModification at this position can lead to anti-inflammatory agents. researchgate.net
C5 Hydroxy groupCan be a site for further modification to produce antioxidant agents. researchgate.net
C6 Phenylazo groupIntroduction of this group has been explored for anti-inflammatory activity.

Design Principles for Libraries of Thiazolo[4,5-b]pyridine Analogs

The design of combinatorial libraries of thiazolo[4,5-b]pyridine analogs is a key strategy for the discovery of new biologically active molecules. researchgate.net These libraries are typically built around a common scaffold, such as This compound , which can serve as a versatile starting material.

The design principles for such libraries often involve:

Scaffold Hopping and Isomeric Variation: Exploring different isomeric forms of the thiazolopyridine core, such as thiazolo[5,4-b]pyridine, can lead to compounds with different selectivity profiles. nih.gov

Diversity-Oriented Synthesis: Introducing a wide range of substituents at multiple positions of the thiazolo[4,5-b]pyridine ring to explore a broad chemical space. This can be achieved through various synthetic methodologies, including solid-phase synthesis which allows for the rapid generation of a large number of analogs. researchgate.net

Privileged Substructure-Based Design: Incorporating known "privileged" substructures, which are molecular frameworks that are able to bind to multiple biological targets, into the thiazolo[4,5-b]pyridine scaffold.

Structure-Based Drug Design: Utilizing computational docking and modeling to predict the binding of designed analogs to specific protein targets. researchgate.net This allows for a more rational approach to library design, focusing on compounds with a higher probability of being active.

The use of This compound as a starting scaffold for library synthesis offers several advantages. The two chlorine atoms provide reactive handles for a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl groups at the C2 and C5 positions, leading to a diverse library of analogs.

The following table outlines a hypothetical design strategy for a library of analogs based on the This compound scaffold.

Scaffold PositionReaction TypeBuilding BlocksDesired Chemical Modality
C2 Suzuki CouplingArylboronic acidsExploration of π-stacking interactions
C5 Buchwald-Hartwig AminationPrimary and secondary aminesIntroduction of hydrogen bond donors/acceptors
C2 and C5 Sonogashira CouplingTerminal alkynesIntroduction of rigid linkers and extended conjugation

By systematically varying the substituents at these positions, it is possible to fine-tune the biological activity of the resulting compounds and develop potent and selective agents for a variety of therapeutic targets.

Computational and Theoretical Investigations of 2,5 Dichlorothiazolo 4,5 B Pyridine

Quantum Chemical Calculations on Electronic Structure and Aromaticity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of heterocyclic systems. For molecules related to 2,5-Dichlorothiazolo[4,5-b]pyridine, DFT methods like B3LYP with a 6-311+G(d,p) basis set are employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net Such calculations reveal key structural parameters. The thiazolo[4,5-b]pyridine (B1357651) core consists of a fused pyridine (B92270) and thiazole (B1198619) ring. DFT studies on similar structures, like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have shown that the planarity of the heterocyclic ring is a key feature, with dihedral angles close to 0°. nih.gov For this compound, the geometry is expected to be largely planar, which influences its electronic delocalization and aromatic character.

The aromaticity of the fused ring system is a complex feature arising from the combination of the electron-rich thiazole ring and the electron-deficient pyridine ring. Calculations on related pyridine derivatives confirm the expected bond lengths and angles characteristic of aromatic systems. researchgate.net The presence of electronegative chlorine atoms at the 2 and 5 positions significantly influences the electron distribution across the scaffold, which can be visualized through calculated electrostatic potential maps.

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. While specific studies on the reaction mechanisms of this compound are not extensively documented, the principles are well-established from research on analogous chlorinated heterocyclic compounds. For instance, in nucleophilic aromatic substitution reactions, computational models can determine the activation energies for the displacement of the chloro substituents. wuxiapptec.com

These calculations can predict whether a reaction proceeds through a concerted mechanism or a multi-step pathway involving intermediates. By locating the transition state structures and calculating their energies, chemists can understand the regioselectivity and reactivity of the molecule. For this compound, computational studies could clarify which of the two chlorine atoms is more susceptible to nucleophilic attack and under what conditions, providing valuable guidance for synthetic chemists.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. rsc.org For drug discovery, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. mdpi.com In studies of related thiazolo[3,2-a]pyridine derivatives, MD simulations of 100-nanosecond trajectories were used to investigate the stability of the compound within the active site of an enzyme. nih.gov

The root-mean-square deviation (RMSD) of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD profile, typically fluctuating within a narrow range (e.g., 1-3 Å), indicates that the ligand has found a stable binding pose and the complex is not undergoing major conformational changes. mdpi.comnih.gov Similarly, the root-mean-square fluctuation (RMSF) can identify which parts of the molecule or protein are flexible and which are rigid. mdpi.com For this compound, MD simulations could be used to understand its conformational preferences in solution or to validate its binding mode within a biological target, assessing the stability of key intermolecular interactions over time. mdpi.com

Prediction of Spectroscopic Properties

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. nih.gov DFT methods can accurately predict vibrational spectra (FT-IR and FT-Raman). researchgate.net The calculated wavenumbers are often scaled by an appropriate factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental spectra. epstem.net This allows for the confident assignment of specific vibrational modes, such as C-Cl stretches, C=N vibrations, and ring breathing modes for this compound. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net Theoretical chemical shifts are often plotted against experimental values, and a high correlation coefficient (R²) indicates a good match between the calculated and actual structure. epstem.net Furthermore, electronic properties like UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), which provides information about electronic transitions, such as the π-to-π* transitions responsible for UV absorption in aromatic systems. nih.gov

Molecular Docking and Binding Affinity Predictions (Chemical Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or DNA. actascientific.com This method is crucial in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing. researchgate.net Derivatives of the thiazolo[4,5-b]pyridine and the isomeric thiazolo[5,4-b]pyridine (B1319707) scaffolds have been extensively studied using this approach against various biological targets.

For example, thiazolo[5,4-b]pyridine derivatives have been docked into the active site of DNA (PDB ID: 1BNA) to investigate their binding interactions. actascientific.com These studies often reveal that the planar heterocyclic system intercalates between DNA base pairs, and the binding is further stabilized by hydrogen bonds and hydrophobic interactions. actascientific.com The docking score, an estimate of the binding affinity, is used to rank compounds. nih.gov In a study on thiazolo[4,5-b]pyridine derivatives as potential anti-inflammatory agents, compounds were docked into the cyclooxygenase-2 (COX-2) active site to predict their binding mode and affinity. nih.gov

The key interactions typically observed for such scaffolds include:

Hydrogen Bonding: Often involving the pyridine nitrogen or substituents with polar residues in the active site.

Hydrophobic Interactions: The aromatic rings engage in π-π stacking or other hydrophobic contacts.

Halogen Bonding: The chlorine atoms of this compound could potentially form halogen bonds with electron-rich atoms in the binding pocket.

Thiazolopyridine Derivative TypeTarget Protein/DNAPDB IDPredicted Binding Energy (kcal/mol)Key Interactions
Thiazolo[5,4-b]pyridineDNA1BNA-5.02Intercalation
Thiazolo[3,2-a]pyridineα-amylaseNot Specified-7.43Hydrogen bonds, Non-bonding interactions
Thiazolo[4,5-b]pyridin-2-oneCOX-2Not SpecifiedNot SpecifiedDocked in active site
Thiazole Clubbed PyridineCOVID-19 Main Protease (Mpro)6LU7Not SpecifiedComplex stability confirmed by MD simulation

Analysis of Reactivity Indices and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. unesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

Other reactivity descriptors derived from conceptual DFT include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is approximated as (E_LUMO - E_HOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electronic structure can be modified.

Electrostatic Potential (ESP) Map: Visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

Fukui Functions: These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

DescriptorSymbolSignificance
HOMO EnergyE_HOMORelates to electron-donating ability (nucleophilicity)
LUMO EnergyE_LUMORelates to electron-accepting ability (electrophilicity)
Energy GapΔEIndicates chemical reactivity and kinetic stability
Chemical HardnessηMeasures resistance to deformation of electron cloud
Global SoftnessSReciprocal of hardness, indicates reactivity

Analysis of the FMOs for this compound would likely show the HOMO distributed across the fused ring system, while the LUMO would have significant contributions from the carbon atoms attached to the chlorine substituents, indicating these sites are prone to nucleophilic attack. wuxiapptec.com

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. emory.edu For 2,5-Dichlorothiazolo[4,5-b]pyridine, 1D NMR (¹H and ¹³C) and 2D NMR experiments are critical for assigning the chemical environment of each atom. emerypharma.com

¹H NMR: In the proton NMR spectrum of the thiazolo[4,5-b]pyridine (B1357651) core, the chemical shifts of the two protons on the pyridine (B92270) ring are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituents. The proton at the C7 position is expected to appear at a distinct chemical shift compared to the proton at the C6 position, if present in an analogue.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbons directly bonded to chlorine (C2 and C5) and nitrogen atoms will exhibit characteristic downfield shifts. The one-bond chlorine-isotope effect can be a useful tool for definitively identifying chlorinated carbons in ¹³C NMR spectra. nih.gov

2D NMR: Advanced 2D NMR techniques are employed for unambiguous assignments, especially in complex or substituted derivatives. emerypharma.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent in the molecular structure. wikipedia.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections. wikipedia.org This is crucial for assigning the protonated carbons in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly valuable for identifying quaternary (non-protonated) carbons, such as C2, C5, C3a, and C7a, by observing their long-range couplings to the ring protons. emerypharma.com

While specific spectral data for this compound is not extensively published, analysis of related pyridine derivatives provides expected values. rsc.org For instance, in pyridine-d₅ solvent, aromatic protons typically resonate between δ 7.0 and 9.0 ppm. rsc.org

Atom PositionTechniqueExpected Chemical Shift (δ)Notes
H7¹H NMR~8.0 - 8.5 ppmDownfield due to proximity to ring nitrogen and C=N bond.
H6 (if present)¹H NMR~7.5 - 8.0 ppm
C2¹³C NMR>150 ppmCarbon in a C=N bond, adjacent to sulfur and bonded to chlorine.
C5¹³C NMR~140 - 150 ppmAromatic carbon bonded to chlorine.
C7¹³C NMR~135 - 145 ppmAromatic CH carbon.
C3a, C7a¹³C NMR~150 - 160 ppmBridgehead carbons involved in the fused ring system.

Infrared (IR) and Raman Spectroscopy

The vibrational spectra of pyridine-containing molecules are well-characterized. elixirpublishers.comdtic.mil Key expected vibrations for this compound would include:

C=N Ring Stretching: The pyridine ring typically shows strong absorptions in the 1600-1500 cm⁻¹ region due to C=N stretching vibrations. elixirpublishers.com

C-N Stretching: These vibrations are often mixed with other modes and typically appear in the 1382-1266 cm⁻¹ range. elixirpublishers.com

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

Ring Breathing Modes: The characteristic symmetric and asymmetric stretching modes of the fused heterocyclic ring system would produce a unique fingerprint.

Quantum chemical calculations, such as Density Functional Theory (DFT), are often used alongside experimental data to assign the observed vibrational frequencies to specific normal modes of the molecule. nih.govnih.gov

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
C=N Ring StretchingIR, Raman1600 - 1500
Aromatic C=C StretchingIR, Raman1500 - 1400
C-N StretchingIR, Raman1380 - 1260
C-Cl StretchingIR, Raman800 - 600
Ring DeformationIR, RamanVarious (Fingerprint Region)

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental formula of a compound. For this compound (C₆H₂Cl₂N₂S), high-resolution mass spectrometry (HRMS) is particularly powerful. nih.gov

Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to generate a protonated molecular ion, [M+H]⁺. The resulting mass-to-charge ratio (m/z) would confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass for C₆H₂Cl₂N₂S is 203.92645 u. An HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Isotopic Pattern: A key feature in the mass spectrum of a chlorine-containing compound is its distinct isotopic pattern. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a molecule with two chlorine atoms like this compound will exhibit a characteristic cluster of peaks for the molecular ion: an M peak, an M+2 peak, and an M+4 peak, with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insights into its conjugated system and photophysical properties.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorptions in the UV region, characteristic of π → π* and n → π* transitions within the aromatic heterocyclic system. The exact position of the maximum absorption wavelength (λmax) is influenced by the extent of conjugation and the nature of the substituents. The presence of chlorine atoms and the fused ring system will dictate the specific absorption profile.

Fluorescence Spectroscopy: Many aromatic heterocyclic compounds exhibit fluorescence. rsc.org Upon excitation at an appropriate wavelength (typically near the λmax from the UV-Vis spectrum), the molecule may emit light at a longer wavelength. The resulting emission spectrum, quantum yield, and fluorescence lifetime are important characteristics. For some benzothiazole (B30560) derivatives, which are structurally related, strong fluorescence is a known property. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound itself is not described in the provided results, data for the related compound 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine has been reported. nih.gov This structure reveals key features of the thiazolo[4,5-b]pyridine core. The analysis showed an orthorhombic crystal system and provided detailed atomic coordinates, confirming the planar nature of the fused bicyclic ring system. nih.gov Such an analysis for this compound would definitively confirm the connectivity and provide experimental values for the C-Cl, C-S, and C-N bond lengths and the geometry of the fused rings.

Table 3: Representative Crystal Data for a Thiazolo[4,5-b]pyridine Analog (2-tert-butyl-1,3-thiazolo[4,5-b]pyridine) nih.gov

ParameterValue
Chemical FormulaC₁₀H₁₂N₂S
Crystal SystemOrthorhombic
a (Å)9.4606 (3)
b (Å)9.7999 (3)
c (Å)11.1155 (4)
V (ų)1030.55 (6)
Z4

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) are used to study the redox properties of a molecule, revealing the potentials at which it can be oxidized or reduced. srce.hr The electrochemical behavior of this compound would be influenced by the electron-deficient nature of the pyridine ring, the thiazole (B1198619) moiety, and the electron-withdrawing chloro substituents.

A typical CV experiment would involve scanning the potential and measuring the resulting current. srce.hr

Reduction Potential: The electron-withdrawing groups are expected to make the compound relatively easy to reduce. The CV would likely show one or more reduction peaks corresponding to the acceptance of electrons into the π-system of the heterocyclic ring.

Oxidation Potential: The oxidation of the molecule would be more difficult due to the electron-poor nature of the ring system.

Studies on related pyridine and thiadiazole derivatives show that CV can determine whether redox processes are reversible, quasi-reversible, or irreversible, and can be used to probe interactions with other chemical species. researchgate.netxmu.edu.cnresearchgate.net For this compound, CV would be instrumental in determining its HOMO/LUMO energy levels and assessing its potential for use in electronic materials or as an electrocatalyst.

Applications of 2,5 Dichlorothiazolo 4,5 B Pyridine and Its Derivatives in Chemical Science

In Materials Science and Optoelectronics

While the broader class of thiazole- and pyridine-containing compounds has been extensively investigated for applications in materials science, specific research detailing the use of 2,5-Dichlorothiazolo[4,5-b]pyridine in organic field-effect transistors and photovoltaic applications is limited. However, the characteristics of related compounds suggest the potential of this scaffold.

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of these devices is highly dependent on the charge transport mobility of the organic semiconductor used. Research into novel organic semiconductors has explored a variety of heterocyclic structures. For instance, diketopyrrolopyrrole (DPP) and its derivatives are widely used as electron-deficient building blocks in high-performance OFETs. nih.gov The introduction of fused thiophene (B33073) rings into a DPP core has been shown to improve the planarity of the molecule and extend π-conjugation, which are advantageous for efficient charge transport. nih.gov While no direct studies on this compound for OFETs were identified, its fused aromatic system suggests it could be a candidate for further investigation in the design of new organic semiconductors.

Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices. The efficiency of DSSCs is heavily reliant on the properties of the sensitizing dye, which is responsible for light absorption and electron injection. Various organic dyes based on heterocyclic systems have been developed for this purpose. For example, trifluoromethyl-substituted pyrazole (B372694) derivatives have been investigated as materials for photovoltaic and electroluminescent applications. researchgate.netmdpi.com Furthermore, chalcogenide materials and their derivatives are being explored for their potential in next-generation solar cells. bohrium.comresearchgate.net Although direct applications of this compound in DSSCs have not been reported, its structural similarity to other heterocyclic dyes suggests it could serve as a scaffold for the development of new photosensitizers.

As Intermediates in Chemical Synthesis

The dichlorinated nature of this compound makes it a valuable intermediate in organic synthesis, allowing for selective functionalization at the chloro-substituted positions. This enables the construction of a diverse range of more complex heterocyclic molecules.

The pyridine (B92270) ring is a significant scaffold in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net The development of methods for the regioselective functionalization of pyridines is therefore of great importance. nih.gov For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a key intermediate in the synthesis of several crop-protection products. nih.gov The synthesis of this and other functionalized pyridines often involves multi-step processes starting from simpler precursors. nih.gov

Recent synthetic methodologies have focused on the efficient construction of polysubstituted pyridines. One such method involves the regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates, leading to the formation of 2,3,4-trisubstituted pyridines. nih.gov The synthesis of complex heterocyclic systems, such as tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivatives, has been achieved through alkylation-cyclocondensation processes starting from aminothiazole precursors. researchgate.net These examples highlight the utility of chlorinated pyridine and thiazolopyridine scaffolds as versatile intermediates for the synthesis of a wide array of functional molecules.

A patent for the synthesis of pyrazine (B50134) compounds for the control of invertebrate pests describes the use of various substituted imidazo[4,5-b]pyridines as intermediates. googleapis.com This further underscores the importance of the thiazolo[4,5-b]pyridine (B1357651) core in the development of biologically active compounds.

IntermediateSynthetic TargetApplication
2,3-dichloro-5-(trifluoromethyl)pyridineCrop-protection productsAgrochemicals
3-chloropyridines2,3,4-trisubstituted pyridinesOrganic Synthesis
Aminothiazole precursorsTetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridinesMedicinal Chemistry
Substituted imidazo[4,5-b]pyridinesPyrazine compoundsPesticides

In Analytical Chemistry as Reagents

There is currently no significant body of research indicating the use of this compound or its direct derivatives as reagents in analytical chemistry. While various heterocyclic compounds are employed in analytical methods, for example as chelating agents or in spectroscopic analysis, the application of this specific compound in this field has not been established in the reviewed literature.

As Scaffolds for Chemical Biology Research (Non-Clinical)

The thiazolo[4,5-b]pyridine scaffold has emerged as a promising platform for the design and discovery of new biologically active compounds, particularly in the field of agrochemicals.

The search for novel herbicides with new modes of action is crucial for managing weed resistance. The thiazolopyridine class of compounds has been identified as potent herbicides. acs.org Through scaffold hopping methodologies, researchers discovered that thiazolopyridines can inhibit acyl-ACP thioesterase (FAT), a key enzyme in plant fatty acid biosynthesis. acs.org Greenhouse trials have demonstrated that these compounds exhibit excellent control of grass weed species in pre-emergence applications. acs.org

Derivatives of 2-cyano-3-benzylaminoacrylates containing a thiazole (B1198619) moiety have also been synthesized and shown to have high herbicidal activities as inhibitors of photosystem II electron transport. nih.gov Furthermore, new 1,3,4-oxadiazole (B1194373) thioether compounds containing a trifluoromethylpyrazoyl moiety have been designed and synthesized, with some exhibiting good fungicidal activity. nih.gov The synthesis of these compounds often starts from precursors that could potentially be derived from this compound.

The development of new pesticides is another area where this scaffold is relevant. For example, novel diacylhydrazine and acylhydrazone derivatives have been synthesized and shown to have high insecticidal activity against various pests. researchgate.net Similarly, pyrimidine (B1678525) compounds have been investigated for their insecticidal properties. researchgate.net The synthesis of these complex molecules often relies on versatile heterocyclic intermediates.

Recent research has also focused on the design of new phenyl pyrazole-based protoporphyrinogen (B1215707) oxidase (PPO) inhibitors to overcome herbicide resistance. nih.gov The structural similarities between these and the thiazolopyridine scaffold suggest potential for the development of new PPO-inhibiting herbicides.

Agrochemical ClassTargetExample of Activity
HerbicidesAcyl-ACP thioesterase (FAT)Excellent control of grass weeds
HerbicidesPhotosystem IIHigh herbicidal activities
FungicidesVarious plant pathogensGood activity against S. sclerotiorum and R. solani
InsecticidesVarious insect pestsHigh insecticidal activity against S. exigua

Precursors for Screening Compound Libraries

The this compound core is a valuable starting material for generating diverse compound libraries for high-throughput screening. The reactivity of the chloro substituents allows for a variety of chemical transformations, enabling the synthesis of a broad spectrum of derivatives. These libraries are instrumental in the discovery of new bioactive molecules.

For instance, the thiazolo[4,5-b]pyridine scaffold has been systematically modified to create combinatorial libraries. pensoft.net These modifications often involve reactions such as [3+3]-cyclocondensation, acylation, and alkylation to introduce a range of functional groups at various positions of the heterocyclic system. pensoft.netpensoft.net The resulting libraries of novel thiazolo[4,5-b]pyridine derivatives are then screened for various biological activities.

Exploration of Antimicrobial Features

Derivatives of the thiazolo[4,5-b]pyridine scaffold have been investigated for their potential as antimicrobial agents. Research has shown that certain modifications to this core structure can lead to compounds with activity against various microbial strains.

In one study, a series of thiazolo[4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts. proquest.com The agar (B569324) diffusion and broth microdilution methods were employed to determine the minimum inhibitory concentration (MIC) of these compounds. researchgate.net Notably, the compound 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid displayed the highest activity against Candida albicans, with a MIC of 12.5 μg/mL. proquest.com Furthermore, some of these derivatives exhibited synergistic activity when combined with amoxicillin (B794) against multidrug-resistant strains like ESβL+ Klebsiella pneumoniae and methicillin-resistant Staphylococcus haemolyticus (MRSH). proquest.comresearchgate.net

Another study focused on thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which share a related heterocyclic core. While most of the synthesized compounds in this particular series did not show remarkable activity, one compound, 2,3-dihydro-3-methyl-5-mercapto-6-methyl-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-one, demonstrated a significant inhibitory effect against Gram-positive bacteria and yeasts. nih.gov

The antimicrobial potential of pyridine derivatives, in general, is well-documented, with various substituted pyridines showing activity against a range of bacteria and fungi. nih.govresearchgate.net The exploration of thiazolo[4,5-b]pyridine derivatives adds to this growing body of research, highlighting the importance of this specific heterocyclic system in the search for new antimicrobial agents. pensoft.net

Research into Anti-inflammatory Properties

A significant area of research for thiazolo[4,5-b]pyridine derivatives has been the investigation of their anti-inflammatory properties. Several studies have synthesized and evaluated novel derivatives for their ability to reduce inflammation, often using the carrageenan-induced rat paw edema model. pensoft.netbiointerfaceresearch.compharmj.org.ua

In one study, 18 new thiazolo[4,5-b]pyridin-2-one derivatives were synthesized and tested for in vivo anti-inflammatory activity. biointerfaceresearch.com The results indicated that many of the synthesized compounds demonstrated considerable anti-inflammatory effects, with some approaching or even exceeding the activity of the standard drug, Ibuprofen. biointerfaceresearch.comnih.gov For example, modification of 3-(5-mercapto- pensoft.netbiointerfaceresearch.comnih.govoxodiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one by introducing an ethyl acetate (B1210297) or propionitrile (B127096) substituent led to a significant increase in anti-inflammatory effect compared to Ibuprofen. biointerfaceresearch.com

Another study focused on novel N3 and C5 substituted 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives. pensoft.net Again, using the carrageenan-induced rat paw edema model, it was found that some of these compounds were more potent than Ibuprofen. pensoft.net The inhibition of the inflammatory response for some of the less active compounds in this series was in the range of 20.2–35.4%. pensoft.net

Further research on derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide also showed potential for anti-inflammatory agents among thiazolo[4,5-b]pyridine-2-ones. pharmj.org.ua The consistent findings across multiple studies underscore the potential of the thiazolo[4,5-b]pyridine scaffold in the development of new anti-inflammatory drugs. nih.govnih.gov

Research into Antioxidant Activity

The antioxidant potential of thiazolo[4,5-b]pyridine derivatives has been another active area of investigation. The ability of these compounds to scavenge free radicals is typically evaluated in vitro using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnuph.edu.uapensoft.net

A study involving novel 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones demonstrated their potential as antioxidant agents. nuph.edu.ua The antioxidant activity of these synthesized compounds was confirmed, suggesting that the thiazolo[4,5-b]pyridine-2-one scaffold is a promising starting point for the discovery of new antioxidants. nuph.edu.ua

Further research on (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives also highlighted their antioxidant properties. pensoft.netpensoft.net The transformation of the base heterocycle through various chemical reactions led to substances with a satisfactory pharmacological profile, including antioxidant activity. pensoft.netpensoft.net

Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to understand the structural features that contribute to the antioxidant activity of these compounds. scispace.com These studies have shown a significant correlation between the antioxidant activity and various molecular descriptors, such as topological structure and physicochemical properties, providing a rational basis for the design of more potent antioxidant derivatives. scispace.com

Research into Tuberculostatic Activity

The search for new drugs to combat tuberculosis has led researchers to explore the potential of various heterocyclic compounds, including derivatives of the thiazolo[4,5-b]pyridine family. While direct studies on this compound for tuberculostatic activity are not prominently featured, research on related imidazo[4,5-b]pyridine and other pyridine derivatives provides valuable insights into the potential of this structural class.

Studies on imidazo[4,5-b]pyridine derivatives have shown that hydrophobicity is a crucial factor for their activity against Mycobacterium tuberculosis. nih.gov Quantitative Structure-Activity Relationship (QSAR) analysis has been used to rationally design active derivatives. nih.govresearchgate.net For instance, some 2-cyanomethylimidazo[4,5-b]pyridine derivatives have been synthesized and tested for their tuberculostatic activity. researchgate.net

More broadly, various pyridine derivatives have been identified as effective against Mycobacterium tuberculosis. frontiersin.orgnih.gov For example, 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against intracellularly localized M. tuberculosis and biofilm-forming tubercle bacilli. frontiersin.org Additionally, thiazolidine-2,4-dione-based hybrids incorporating a pyridinecarbohydrazone moiety have shown high antimycobacterial activity and a synergistic effect with first-line anti-TB drugs. nih.gov The activity of these related compounds suggests that the thiazolo[4,5-b]pyridine scaffold could be a promising area for the development of new tuberculostatic agents.

Investigations as Enzyme Inhibitors

Thiazolo[4,5-b]pyridine derivatives have been investigated as inhibitors of various enzymes, a key strategy in the development of new therapeutic agents. The rigid, fused heterocyclic system provides a core structure that can be functionalized to interact with the active sites of specific enzymes.

One area of focus has been the inhibition of kinases. For example, novel thiazolo[5,4-b]pyridine (B1319707) derivatives have been designed and synthesized as c-KIT inhibitors to overcome resistance to existing drugs like imatinib. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions on the thiazolo[5,4-b]pyridine scaffold led to potent enzymatic and anti-proliferative activities. nih.gov Notably, functionalization at the 6-position of the scaffold was explored for the first time to identify novel c-KIT inhibitors. nih.gov This scaffold has also been utilized to develop inhibitors for other kinases such as PI3K, ITK, BCR-ABL, RAF, and VEGFR2. nih.gov

In another study, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were synthesized and found to be potent inhibitors of phosphoinositide 3-kinases (PI3Ks). nih.gov One representative compound exhibited an IC50 value of 3.6 nM against PI3Kα. nih.gov Docking analysis revealed that the N-heterocyclic core of the compound was directly involved in binding to the kinase through key hydrogen bond interactions. nih.gov

Furthermore, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, which are structurally related, have been shown to exert their anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Some of these compounds displayed potent and selective COX-2 inhibition. nih.gov

The ability of thiazolo[4,5-b]pyridine derivatives to act as enzyme inhibitors highlights their potential in developing targeted therapies for a range of diseases, including cancer and inflammatory disorders.

Challenges and Future Perspectives in 2,5 Dichlorothiazolo 4,5 B Pyridine Research

Development of More Efficient and Sustainable Synthetic Routes

Current Synthetic Challenges:

Regioselectivity: The precise introduction of two chlorine atoms at the C5 and C2 positions of the thiazolo[4,5-b]pyridine (B1357651) core is a significant challenge. The synthesis often starts from pre-functionalized pyridine (B92270) or thiazole (B1198619) rings, and controlling the regioselectivity of subsequent annulation and halogenation steps can be difficult. mdpi.com The synthesis of the precursor, 2,5-dichloropyridine (B42133), can itself be complex and involve toxic materials like chlorine gas.

Harsh Conditions: Many existing protocols for constructing the thiazolo[4,5-b]pyridine scaffold require high temperatures, strong acids or bases, and toxic solvents, which are not ideal for sustainable large-scale production.

Future Directions for Sustainable Synthesis:

Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions represents a promising avenue for improving efficiency. dmed.org.ua An MCR approach could construct the core 2,5-Dichlorothiazolo[4,5-b]pyridine scaffold in a single step from simple precursors, reducing waste and purification steps. dmed.org.ua

Green Catalysis: The use of heterogeneous catalysts, such as magnesium oxide, has been shown to be effective, low-cost, and environmentally friendly for the synthesis of related dihydrothiazolo[4,5-b]pyridine derivatives. dmed.org.ua Exploring similar green catalysts for the synthesis of the target compound could offer a more sustainable route.

Flow Chemistry: Continuous flow synthesis could provide better control over reaction parameters (temperature, pressure, reaction time), potentially improving yields and safety, especially for exothermic or hazardous reactions that may be involved in the chlorination or cyclization steps.

Eco-Friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like glycerol (B35011) has been demonstrated in the synthesis of related imidazo[4,5-b]pyridine derivatives and could be applied here. researchgate.net

Exploration of Novel Reactivity Patterns

The electronic properties of the this compound ring system are significantly influenced by the two electron-withdrawing chlorine atoms and the fused thiazole ring. Understanding its reactivity is crucial for its use as a chemical scaffold.

Expected Reactivity:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms activate the pyridine ring towards nucleophilic attack. This provides a handle for introducing a wide range of functional groups (e.g., amines, alcohols, thiols) to generate libraries of new derivatives. The relative reactivity of the C2 and C5 positions towards substitution would need to be experimentally determined.

Cross-Coupling Reactions: The C-Cl bonds are suitable for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the formation of C-C and C-N bonds, enabling the attachment of aryl, alkyl, and amino moieties. The development of selective coupling conditions for one chlorine atom over the other would be a key achievement, allowing for sequential functionalization.

Directed Ortho-Metalation (DoM): The nitrogen atom of the pyridine ring can direct metalation to adjacent positions. While the C6 position is a likely candidate, the electronic effects of the chlorine atoms could alter the regioselectivity of this reaction, opening up pathways for functionalization at different positions. mdpi.com

Future Research:

Systematic Reactivity Studies: A systematic investigation into the reactivity of this compound with a range of nucleophiles and under various cross-coupling conditions is needed to map its chemical space.

Selective Functionalization: Developing protocols for the selective mono-functionalization of either the C2 or C5 position is a key challenge that would vastly increase the synthetic utility of this scaffold.

Derivatization of the Thiazole Ring: While the pyridine ring is activated by the chlorine atoms, exploring the reactivity of the thiazole portion of the molecule could lead to another dimension of novel derivatives.

Computational Design of Functional Derivatives

Computational chemistry offers powerful tools to accelerate the discovery of novel functional molecules derived from the this compound scaffold, saving time and resources compared to traditional trial-and-error approaches.

Applications of Computational Chemistry:

Target-Based Drug Design: Molecular docking studies can be used to predict the binding affinity of virtual libraries of this compound derivatives to the active sites of biological targets like kinases or enzymes. researchgate.netnih.gov This allows for the rational design of potent and selective inhibitors.

Predicting Physicochemical Properties: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate key molecular properties such as the electrostatic potential map, HOMO-LUMO energy gap, and dipole moment. mdpi.com These properties are crucial for understanding reactivity and predicting drug-like characteristics.

Structure-Activity Relationship (SAR) Studies: Computational models can help to build and refine SAR models, providing insights into how different substituents on the scaffold affect its biological activity. nih.gov

Future Perspectives:

AI and Machine Learning: Integrating machine learning algorithms with computational chemistry could enable the rapid screening of vast virtual chemical spaces to identify promising candidates for synthesis and testing.

Dynamic Simulations: Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, offering a more accurate prediction of binding stability and the role of specific intermolecular interactions. nih.gov

Toxicity Prediction: In silico models for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help to prioritize compounds with favorable safety profiles early in the design process.

Integration with Advanced Chemical Technologies

The synergy between the this compound scaffold and advanced chemical technologies can significantly accelerate the pace of research and discovery.

Key Technologies:

High-Throughput Screening (HTS): HTS allows for the rapid biological evaluation of large libraries of compounds. nih.gov Synthesizing a focused library of derivatives from this compound and screening them against a panel of biological targets could quickly identify novel hit compounds for various therapeutic areas.

DNA-Encoded Libraries (DELs): The reactivity of the scaffold in SNAr and cross-coupling reactions makes it a suitable candidate for inclusion in DNA-encoded libraries. This technology allows for the synthesis and screening of billions of compounds simultaneously, dramatically increasing the chances of finding potent binders to protein targets.

Late-Stage Functionalization: The development of robust methods for the late-stage functionalization of complex molecules is a major trend in medicinal chemistry. Applying these techniques to derivatives of this compound would allow for the rapid generation of analogues from a common advanced intermediate, facilitating SAR studies. Fluorinated derivatives, for example, could be useful as 19F NMR probes for screening protein binding. nih.gov

Future Outlook: The future of research on this compound lies in an integrated approach that combines efficient and sustainable synthesis, a deep understanding of its reactivity, computational design, and the application of modern chemical technologies. Such a strategy will be essential to fully exploit the potential of this promising heterocyclic scaffold in materials science and drug discovery.

Q & A

Q. Table 1. Comparative Reactivity of Halogenated Thiazolo[4,5-b]pyridines

CompoundReaction TypeYield (%)Reference
2,5-Dichloro derivativeSuzuki coupling81
6-Bromo derivativeBuchwald-Hartwig amination65
Non-halogenated analogNegishi coupling45

Q. Table 2. Biological Activity of Selected Derivatives

DerivativeTarget PathwayIC₅₀ (µM)Model System
2,5-Dichloro + -Ph groupEGFR inhibition2.8HeLa
2,5-Dichloro + -COOEtDNA intercalation12.4MCF-7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.